1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one
Description
1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a 4-ethyl-3-methoxyphenyl substituent. The compound’s molecular formula is C₁₂H₁₃ClO₂, with a molecular weight of 224.68 g/mol.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-4-9-5-6-10(7-11(9)15-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI Key |
PERZDJLGMWWCDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 4-Ethyl-3-methoxybenzene
-
- 4-Ethyl-3-methoxybenzene (starting aromatic substrate)
- 3-Chloropropionyl chloride (acylating agent)
- Lewis acid catalyst (commonly aluminum chloride, AlCl3)
- Anhydrous conditions and inert atmosphere (e.g., nitrogen)
Procedure:
The aromatic substrate is dissolved in anhydrous solvent such as dichloromethane or carbon disulfide. The acyl chloride is added dropwise to the stirred solution containing aluminum chloride at low temperature (0–5°C) to control exothermicity. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 4–8 h).Reaction:
The electrophilic aromatic substitution introduces the 3-chloropropanoyl group ortho or para to the substituents, with selectivity influenced by the directing effects of the ethyl and methoxy groups. The major product is 1-(4-ethyl-3-methoxyphenyl)propan-2-one with a chlorine atom at the alpha position.Workup:
The reaction is quenched with ice-cold water, and the organic layer is separated. The aqueous layer is extracted with organic solvent. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and concentrated.Purification:
The crude product is purified by vacuum distillation or recrystallization from suitable solvents.
Alternative Synthetic Approaches
Nucleophilic Substitution Route
- Starting from 1-chloro-3-methoxypropane derivatives, nucleophilic aromatic substitution or coupling with substituted phenyl compounds can be employed, as described in patent CN101045676A for related compounds. This involves phase transfer catalysis and controlled addition of sodium methoxide to halogenated propanes to yield chloro-methoxypropane intermediates, which can be further functionalized to the target compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl3) | Lewis acid for Friedel-Crafts acylation |
| Solvent | Dichloromethane, carbon disulfide | Anhydrous, inert atmosphere |
| Temperature (acylation) | 0–5°C (addition), then room temp (reaction) | Controls selectivity and minimizes side reactions |
| Chlorinating agent | N-Chlorosuccinimide (NCS), SOCl2 | For alpha-chlorination |
| Reaction time | 4–12 hours | Depends on scale and reagent purity |
| Purification method | Vacuum distillation or recrystallization | Ensures high purity for research/industrial use |
Research Data and Yields
- Yield: Friedel-Crafts acylation typically provides yields in the range of 70–85% for substituted phenylpropanones.
- Alpha-chlorination yields: 80–90% depending on reagent and reaction conditions.
- Purity: Products are generally obtained with >95% purity after purification, confirmed by GC-MS and NMR spectroscopy.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts acylation | 4-Ethyl-3-methoxybenzene, 3-chloropropionyl chloride, AlCl3, 0–5°C to RT | 1-(4-Ethyl-3-methoxyphenyl)propan-2-one | 70–85 | Requires anhydrous conditions |
| Alpha-chlorination | NCS or SOCl2, CCl4 or CH2Cl2, RT | 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one | 80–90 | Radical or electrophilic chlorination |
| Nucleophilic substitution (alternative) | Sodium methoxide, phase transfer catalyst, halogenated propane | Chloro-methoxypropane intermediate | ~90 | Used for related derivatives |
Analytical Characterization
- NMR Spectroscopy: Confirms aromatic substitution pattern, ketone and chloro substituent presence.
- GC-MS: Confirms molecular weight and purity.
- Melting Point / Boiling Point: Consistent with literature values for substituted phenylpropanones.
- IR Spectroscopy: Characteristic carbonyl stretch (~1700 cm⁻¹), aromatic C-H, and C-Cl bands.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols derivatives.
Scientific Research Applications
1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the methoxy and ethyl groups can influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Propan-2-one Derivatives
a. 1-Chloro-1-(4-fluorophenyl)propan-2-one
- Molecular Formula : C₉H₈ClFO
- Molecular Weight : 186.61 g/mol
- Key Properties : Liquid at room temperature; synthesized via substitution reactions. The electronegative fluorine atom at the para position enhances polarity compared to ethyl or methoxy substituents. This compound is used as a precursor in pharmaceutical intermediates .
b. 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- Molecular Formula : C₁₀H₁₀ClN₂O₂
- Molecular Weight : 234.65 g/mol
- Key Properties : Solid with a planar molecular arrangement; forms hydrogen-bonded chains (N–H⋯O) in the crystal lattice, enhancing stability. Acts as an intermediate in synthesizing pyrazoles and heterocycles .
c. 1-(4-Fluoro-3-methoxyphenyl)propan-2-one
Chalcone Derivatives (Prop-2-en-1-one Analogs)
a. (E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Molecular Formula : C₁₆H₁₃ClO₂
- Molecular Weight : 272.73 g/mol
- Key Properties: Chalcone derivative synthesized via Claisen-Schmidt condensation. The conjugated enone system allows for applications in UV absorption and as a building block for flavonoids .
b. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one
Hydrazinylidene Derivatives
a. 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one
- Molecular Formula : C₉H₉ClN₂O
- Molecular Weight : 196.63 g/mol
- Key Properties: Monoclinic crystal structure (space group P21/c); forms intermolecular hydrogen bonds. Used in coordination chemistry and metal-organic frameworks .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Applications/Notes |
|---|---|---|---|---|---|
| 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one | C₁₂H₁₃ClO₂ | 224.68 | 4-ethyl, 3-methoxy | Solid* | Intermediate for heterocycles |
| 1-Chloro-1-(4-fluorophenyl)propan-2-one | C₉H₈ClFO | 186.61 | 4-fluoro | Liquid | Pharmaceutical precursor |
| 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | C₁₀H₁₀ClN₂O₂ | 234.65 | 4-methoxy, hydrazinylidene | Solid | Pyrazole synthesis; hydrogen bonding |
| (E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₃ClO₂ | 272.73 | 4-chloro, 4-methoxy | Solid | UV-active chalcone |
*Inferred from analogs.
Key Research Findings
- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, facilitating electrophilic substitutions, while halogens (Cl, F) increase electrophilicity at the carbonyl carbon .
- Hydrogen Bonding : Hydrazinylidene derivatives exhibit N–H⋯O interactions, stabilizing crystal structures and influencing solubility .
Biological Activity
1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one, a compound belonging to the class of substituted ketones, has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chloro group and a methoxy-substituted aromatic ring, which may contribute to its biological activity.
Antioxidant Activity
Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The antioxidant activity of 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one can be assessed using methods such as the DPPH radical scavenging assay.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 50 | |
| 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one | TBD | Current Study |
| Other Compounds | Various |
Note: TBD indicates that specific data for this compound is yet to be determined.
Antimicrobial Activity
The antimicrobial properties of 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard microbiological methods.
Table 2: Antimicrobial Activity Results
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | TBD | TBD | Current Study |
| Escherichia coli | TBD | TBD | Current Study |
| Other Pathogens | Various | Various |
Anticancer Activity
The anticancer potential of 1-Chloro-1-(4-ethyl-3-methoxyphenyl)propan-2-one was investigated using various cancer cell lines. The MTT assay was employed to assess cell viability post-treatment.
Table 3: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U-87 (Glioblastoma) | TBD | Current Study |
| MDA-MB-231 (Breast Cancer) | TBD | Current Study |
Case Studies
Recent studies have highlighted the promising biological activities of similar compounds. For instance, derivatives of methoxy-substituted phenyl ketones have shown significant antioxidant and anticancer activities in vitro. These findings suggest that structural modifications can enhance biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
